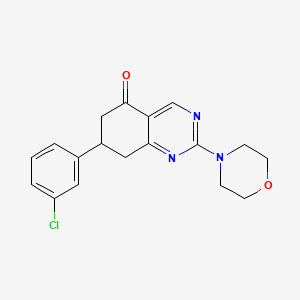

![molecular formula C20H19FN2O2 B5509307 N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives involves several key steps including condensation, cyclization, and substitution reactions to introduce specific functional groups. For instance, a process described for a similar quinoline derivative involves the condensation of aminomethylquinoline carboxylic acid azide with an aminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide to yield the final compound (Gracheva, Kovel'man, & Tochilkin, 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure combining benzene and pyridine rings. Structural elucidation often involves NMR, FTIR, and X-ray crystallography to determine the exact arrangement of atoms and functional groups. For example, studies on similar compounds have shown detailed molecular geometries, confirming the placement of substituents around the quinoline nucleus (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites on the quinoline ring and attached functional groups. The synthesis and transformations of quinoline derivatives highlight their reactivity towards different chemical agents, producing a range of structurally diverse compounds for further applications (Aleksanyan & Hambardzumyan, 2013).

Scientific Research Applications

Chemosensor Development

A study highlights the synthesis of a chemosensor capable of detecting Zn2+ concentrations in living cells and aqueous solutions. The sensor utilizes a quinoline moiety as a fluorophore, showing remarkable fluorescence enhancement upon Zn2+ detection, which is reversible with EDTA addition. This sensor is highly sensitive and practical for biological and environmental monitoring of zinc concentrations (Park et al., 2015).

Radioligand for Imaging

Research into quinoline-2-carboxamide derivatives, including efforts to label them with carbon-11 as potential radioligands, has been conducted for the visualization of peripheral benzodiazepine receptors using PET imaging. These derivatives demonstrated high specificity and binding to the receptors across various tissues, suggesting their utility in non-invasive assessments of peripheral benzodiazepine type receptors in vivo (Matarrese et al., 2001).

Synthetic Transformations

A study focused on the reactions of 2-chloro-4-methylquinolines with amino benzoic acids to obtain new quinoline derivatives. These derivatives show promise as potential antioxidants and radioprotectors, illustrating the versatility of quinoline compounds in synthesizing substances with potential therapeutic applications (Aleksanyan et al., 2013).

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides was discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, optimized from a modestly potent hit, have shown efficacy in combination with DNA strand break-inducing agents in disease-relevant models, highlighting their potential in therapeutic applications (Degorce et al., 2016).

properties

IUPAC Name |

N-[2-(2-ethoxyphenyl)ethyl]-8-fluoroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-2-25-18-9-4-3-6-14(18)12-13-22-20(24)17-11-10-15-7-5-8-16(21)19(15)23-17/h3-11H,2,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCYSAWTJKSVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509242.png)

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)

![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)